molecular formula C24H24ClN5OS B10766614 StemRegenin 1 (hydrochloride)

StemRegenin 1 (hydrochloride)

Cat. No.: B10766614
M. Wt: 466.0 g/mol
InChI Key: HBLDXOQSBJSGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

StemRegenin 1 (hydrochloride) is synthesized through a series of chemical reactions involving the coupling of various organic compounds. The detailed synthetic route and reaction conditions are proprietary and typically not disclosed in public literature. it is known that the compound is prepared as a crystalline solid and is stable when stored at -20°C, protected from prolonged exposure to light .

Industrial Production Methods

The industrial production of StemRegenin 1 (hydrochloride) involves large-scale synthesis under controlled conditions to ensure high purity (≥98%) and consistent quality. The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Mechanism of Action

StemRegenin 1 (hydrochloride) exerts its effects by antagonizing the aryl hydrocarbon receptor. This interaction promotes the ex vivo expansion of hematopoietic stem cells and the generation of progenitor cells. The molecular pathways involved include the inhibition of differentiation signals, thereby maintaining the stem cell state .

Comparison with Similar Compounds

StemRegenin 1 (hydrochloride) is unique in its ability to promote the expansion of hematopoietic stem cells without inducing differentiation. Similar compounds include:

StemRegenin 1 (hydrochloride) stands out due to its specific antagonistic action on the aryl hydrocarbon receptor, making it a valuable tool in stem cell and cancer research.

Properties

IUPAC Name

4-[2-[[2-(1-benzothiophen-3-yl)-9-propan-2-ylpurin-6-yl]amino]ethyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS.ClH/c1-15(2)29-14-26-21-23(25-12-11-16-7-9-17(30)10-8-16)27-22(28-24(21)29)19-13-31-20-6-4-3-5-18(19)20;/h3-10,13-15,30H,11-12H2,1-2H3,(H,25,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLDXOQSBJSGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)C3=CSC4=CC=CC=C43)NCCC5=CC=C(C=C5)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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